Product packaging for 3-Azabicyclo[3.2.1]octan-8-amine(Cat. No.:)

3-Azabicyclo[3.2.1]octan-8-amine

Cat. No.: B13572412
M. Wt: 126.20 g/mol
InChI Key: SFKAYSQAVXEORK-UHFFFAOYSA-N
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Description

Significance of Bridged Bicyclic Amines in Organic and Medicinal Chemistry

Bridged bicyclic amines are a class of organic compounds characterized by a ring system where two rings share two non-adjacent carbon atoms, known as bridgehead atoms, and at least one of the rings contains a nitrogen atom. This structural motif is of significant interest in both organic and medicinal chemistry for several reasons. The rigid framework of these molecules provides a well-defined spatial arrangement of functional groups, which can lead to highly specific interactions with biological targets such as enzymes and receptors. ontosight.ainih.gov

In medicinal chemistry, the incorporation of bridged bicyclic amine scaffolds into drug candidates can offer several advantages. nih.gov These include:

Improved Pharmacokinetic Properties: The three-dimensional nature of these scaffolds can lead to a reduction in lipophilicity and an increase in metabolic stability, which are desirable properties for drug candidates. nih.gov

Enhanced Binding Affinity: The constrained conformation of bridged systems can pre-organize a molecule into a bioactive conformation, leading to a more favorable binding entropy upon interaction with a biological target. acs.orgmontclair.edu

Novelty and Patentability: The unique structures of bridged bicyclic amines can provide a basis for novel intellectual property in a competitive pharmaceutical landscape.

The construction of these complex aza-cycles is an active area of research in organic synthesis. acs.orgescholarship.orgnih.gov Modern synthetic methods are continually being developed to provide efficient access to these valuable building blocks. acs.orgescholarship.orgnih.gov

The 3-Azabicyclo[3.2.1]octane System as a Conformationally Restricted Scaffold

The 3-azabicyclo[3.2.1]octane system is a specific type of bridged bicyclic amine that has garnered considerable attention. Its structure consists of a six-membered piperidine (B6355638) ring fused with a five-membered cyclopentane (B165970) ring, with the nitrogen atom at the 3-position. This arrangement results in a conformationally restricted scaffold, meaning that the molecule has limited freedom to adopt different spatial arrangements. montclair.eduuni-regensburg.de

This conformational rigidity is a key feature that makes the 3-azabicyclo[3.2.1]octane system a valuable tool in drug design. montclair.edu By incorporating this scaffold, medicinal chemists can probe the topographically distinct regions of a protein's binding site to optimize ligand affinity and selectivity. montclair.edu For example, constraining a flexible piperidine core within the more rigid azabicyclo[3.2.1]octane framework has been shown to be beneficial for the inhibitory activity of certain enzyme inhibitors. acs.org

The synthesis of derivatives of the 3-azabicyclo[3.2.1]octane system is an area of ongoing research, with various strategies being employed to create a diverse range of compounds for biological evaluation. researchgate.netnih.gov These synthetic efforts are often guided by computational studies to understand the conformational preferences of the bicyclic system. montclair.edu

Historical Context of Azabicyclic Compounds in Drug Discovery and Natural Product Synthesis

The use of natural products in medicine has a long history, dating back to ancient civilizations that utilized plant extracts for their therapeutic properties. nih.govresearchgate.netucdavis.edu Many of these traditional remedies contained complex molecules, including azabicyclic alkaloids, which have served as inspiration for modern drug discovery. researchgate.net

The formal study of medicinal chemistry in the 19th and 20th centuries saw the isolation and structural elucidation of numerous bioactive natural products. researchgate.netnih.gov This period laid the foundation for the development of synthetic methodologies to access these complex structures and their analogs. Azabicyclic scaffolds, such as the tropane (B1204802) skeleton found in cocaine and atropine, have been particularly influential. The tropane skeleton is an 8-azabicyclo[3.2.1]octane system and its derivatives have been extensively studied, leading to the development of a wide range of therapeutic agents. researchgate.netgoogle.com

The development of new synthetic reactions, such as palladium-catalyzed dual hydroamination, has further enabled the efficient construction of azabicyclic tropenes, which are important precursors for biologically active compounds. acs.org The historical importance of azabicyclic compounds, coupled with modern synthetic innovations, ensures their continued relevance in the quest for new and improved medicines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B13572412 3-Azabicyclo[3.2.1]octan-8-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-azabicyclo[3.2.1]octan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-7-5-1-2-6(7)4-9-3-5/h5-7,9H,1-4,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKAYSQAVXEORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Azabicyclo 3.2.1 Octan 8 Amine and Its Derivatives

Strategies for Constructing the 3-Azabicyclo[3.2.1]octane Core

The construction of the 3-azabicyclo[3.2.1]octane core can be achieved through several strategic approaches, each offering distinct advantages in terms of efficiency and stereochemical control.

Ring-Closing Reactions and Intramolecular Cyclizations

Ring-closing reactions and intramolecular cyclizations represent a powerful and versatile strategy for the synthesis of the 3-azabicyclo[3.2.1]octane skeleton. These methods often involve the formation of one of the rings of the bicyclic system in the key bond-forming step.

One notable approach involves the use of ring-closing metathesis (RCM) . A strategy for the synthesis of azabicyclo[m.n.1]alkenes, including the 3-azabicyclo[3.2.1]octane system, has been developed using the RCM reaction of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives. nih.gov This method provides a facile route to functionalized bicyclic structures.

Another strategy employs an intramolecular cascade cyclization . This approach has been used to synthesize diaza-oxabicyclo[3.2.1]octanes and dioxa-azabicyclo[3.2.1]octanes under transition metal-free conditions, demonstrating good functional group tolerance. acs.org

Furthermore, intramolecular cyclization of aziridines with π-nucleophiles has been explored for the synthesis of 6-azabicyclo[3.2.1]octanes. nih.gov The success of this reaction is highly dependent on the nature of the substituent on the aziridine (B145994) nitrogen. For instance, a nosyl group on the aziridine nitrogen efficiently leads to the desired bicyclic system and can be readily deprotected. nih.gov

A palladium(II)-catalyzed intramolecular cyclization of an N-acyl-N-tosylhydrazine has also been utilized to construct the azabicyclo[3.2.1]octane core. rsc.org This is followed by a samarium(II) iodide promoted sequential N–N bond cleavage and epoxide ring opening/cyclization to furnish the final bicyclic product. rsc.org

Mannich-Type Condensations in Azabicyclic Synthesis

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a compound with an acidic proton, is a classic and efficient method for constructing the 3-azabicyclo[3.2.1]octane core. organic-chemistry.orgmdma.ch This reaction is particularly well-suited for creating the bicyclic structure in a single step from readily available starting materials.

A common application is the double Mannich reaction , where a cyclic ketone, a primary amine, and two equivalents of formaldehyde (B43269) (or a formaldehyde equivalent) are condensed to form the bicyclic system. For example, the reaction of cyclopentanone (B42830), benzylamine (B48309), and formaldehyde affords N-benzyl-3-azabicyclo[3.2.1]octan-8-one. acs.orgnih.govgoogle.com This ketone can then be further functionalized. The use of bis(aminol) ethers in a double Mannich reaction with cyclic ketoesters has also been reported as an efficient method for constructing azabicyclo[3.2.1]octanes. thieme-connect.com

The Mannich reaction has also been employed in the enantioselective synthesis of tropane (B1204802) skeletons. A one-step Mannich-type condensation of acetonedicarboxylic acid, methylamine (B109427) hydrochloride, and a chiral dialdehyde (B1249045) has been used to construct 6β-hydroxytropinone enantioselectively. thieme-connect.com

ReactantsProductReaction TypeReference
Cyclopentanone, Benzylamine, FormaldehydeN-benzyl-3-azabicyclo[3.2.1]octan-8-oneMannich Condensation acs.orgnih.gov
Cyclic Ketoesters, Bis(aminol) EthersN-substituted 3-azabicyclo[3.2.1]octane derivativesDouble Mannich Reaction thieme-connect.com
Acetonedicarboxylic acid, Methylamine hydrochloride, (2R)-hydroxy-1,4-butanedial(1S,5S,6R)-6-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-oneEnantioselective Mannich-type Condensation thieme-connect.com

Approaches from Cyclopentanone and Piperidine Derivatives

The synthesis of the 3-azabicyclo[3.2.1]octane scaffold frequently utilizes readily available cyclopentanone and piperidine derivatives as starting materials. These approaches often involve intramolecular cyclization reactions to form the bicyclic system. rsc.org

Starting from cyclopentanone , one strategy involves α-alkylation followed by α-bromination and subsequent ring closure to yield the bicyclic ketone. rsc.org Another route from cyclopentanone involves its conversion to a carbamate (B1207046), followed by oxidation to an enone. Deprotection of the carbamate then leads to an intramolecular 1,4-addition of the secondary amine to form the bicyclic amino ketone. rsc.org

Piperidine derivatives can also serve as precursors. For example, a Dieckmann cyclization of a suitably substituted piperidine derivative has been used to construct the 2-azabicyclo[3.2.1]octane core. rsc.org This approach involves the intramolecular condensation of a diester to form a β-keto ester, which is part of the bicyclic system.

Stereoselective and Enantioselective Synthesis Routes

The biological activity of 3-azabicyclo[3.2.1]octane derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective synthetic routes is of paramount importance. These approaches can be broadly categorized into those utilizing chiral auxiliaries and those employing asymmetric catalysis. uni-regensburg.de

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. acs.org After the desired stereocenter(s) have been established, the auxiliary can be removed.

One example is the use of chiral auxiliaries derived from phenylglycinol in the synthesis of tropane ring systems. acs.org These auxiliaries can be used to control the stereochemistry of cycloaddition reactions that form the bicyclic core. Another approach involves the use of esters of enantiomerically pure alcohols as chiral auxiliaries. acs.org

Lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam has been used to prepare an enantiopure azabicyclic exo β-amino acid, which is a precursor to the 3-azabicyclo[3.2.1]octane skeleton. researchgate.netarkat-usa.org

Chiral Auxiliary/ReagentReaction TypeApplicationReference
Phenylglycinol derivativesCycloadditionSynthesis of tropane ring systems acs.org
LipaseEnantioselective ring openingPreparation of enantiopure azabicyclic β-amino acid researchgate.netarkat-usa.org

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is often a more efficient and atom-economical approach than the use of stoichiometric chiral auxiliaries.

Copper-catalyzed enantioselective alkene carboamination has been developed for the synthesis of chiral 6-azabicyclo[3.2.1]octanes. nih.gov This reaction forms two new rings and two new stereocenters in a single step with excellent enantioselectivities. nih.gov

A Brønsted acid-catalyzed [5+2] cycloaddition reaction of chiral, non-racemic 6-substituted η³-pyranyl- and η³-pyridinylmolybdenum scaffolds with electron-deficient alkenes provides a regio- and stereocontrolled synthesis of functionalized oxa- and azabicyclo[3.2.1]octenes in high enantiopurity. nih.gov

Furthermore, a copper(I)-catalyzed enantioselective [3+2] cycloaddition of 1,3-fused cyclic azomethine ylides and nitroalkenes has been developed to access functionalized tropane scaffolds with multiple stereocenters in a single step. researchgate.net

CatalystReaction TypeProductReference
Ph-Box-Cu₂Enantioselective alkene carboaminationChiral 6-azabicyclo[3.2.1]octanes nih.gov
Brønsted acid with chiral Molybdenum scaffold[5+2] CycloadditionEnantiopure oxa- and azabicyclo[3.2.1]octenes nih.gov
Copper(I) with chiral ligand[3+2] CycloadditionFunctionalized tropane scaffolds researchgate.net
Desymmetrization of Achiral Precursors

The desymmetrization of achiral precursors represents an efficient strategy for accessing enantiomerically enriched azabicyclic compounds. This approach often involves the selective reaction of one of two enantiotopic functional groups in a meso compound.

One common method involves the desymmetrization of achiral tropinone (B130398) derivatives. researchgate.netehu.esresearchgate.net For instance, the use of stoichiometric chiral lithium amide bases has been a widely employed strategy for the desymmetrization of meso tropinone and its derivatives. researchgate.net Another approach involves the palladium-catalyzed asymmetric allylic alkylation of tropinone derivatives, which has been used to synthesize various tropane compounds. ehu.es

The desymmetrization of other achiral azabicyclo[3.2.1]octane compounds bearing different functionalities has also been explored. ehu.es A notable example is the enantioselective hydroboration of an O-protected 3-hydroxy-8-azabicyclo[3.2.1]oct-6-ene derivative, which served as a key step in the total synthesis of (+)-pervilleine C. ehu.es In this synthesis, the desymmetrization was achieved using a stoichiometric amount of a chiral hydroborating agent, (–)-diisopinocampheylborane. ehu.es

More recently, an innovative approach for the asymmetric synthesis of tropanes based on the intramolecular desymmetrization of meso-epoxides has been illustrated. researchgate.net Furthermore, enantioselective synthesis of tropanols has been accomplished through a chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, a reaction that proceeds with concomitant desymmetrization of the starting material. researchgate.net

Enantiopure Synthesis of 8-Azabicyclo[3.2.1]octane Derivatives

The synthesis of enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives is crucial for the development of chiral drugs. Several strategies have been developed to achieve this, broadly categorized into methods utilizing the chiral pool, chiral auxiliaries, or asymmetric catalysis. researchgate.netehu.esresearchgate.netrsc.org

A significant portion of stereoselective approaches to chiral tropanes relies on diastereoselective reactions that employ enantioenriched starting materials derived from the chiral pool. researchgate.net An alternative and increasingly important strategy involves the enantioselective de novo construction of the 8-azabicyclo[3.2.1]octane scaffold, where stereochemical control is achieved during the formation of the bicyclic system itself. ehu.esrsc.org

Asymmetric catalytic approaches are particularly attractive for their efficiency. researchgate.net One such method is the copper-catalyzed enantioselective alkene carboamination, which has been used to synthesize 6-azabicyclo[3.2.1]octanes. nih.gov This reaction forms two new rings and two new stereocenters in a single step. nih.gov Another example is the enantioselective synthesis of tropanols via a chiral phosphoric acid-catalyzed pseudotransannular ring opening of 1-aminocyclohept-4-ene-derived epoxides, which directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net

The classical Mannich-type condensation has also been adapted for enantioselective synthesis. For instance, 6β-hydroxytropinone has been constructed enantioselectively through a one-step Mannich-type condensation using acetonedicarboxylic acid, methylamine hydrochloride, and (2R)-hydroxy-1,4-butanedial, which was prepared from a chiral starting material. thieme-connect.com

Functionalization and Derivatization Strategies at the 8-Amino Position and Other Sites

The functionalization and derivatization of the 3-azabicyclo[3.2.1]octane scaffold, particularly at the 8-amino position, are critical for exploring the structure-activity relationships of this class of compounds. Various synthetic methods have been developed to introduce diverse substituents and modify the core structure.

Introduction of Varied Substituents via Grignard Reactions and Nucleophilic Displacements

Grignard reactions and nucleophilic displacements are powerful tools for introducing carbon-based substituents at the 8-position of the 3-azabicyclo[3.2.1]octane ring system. A common precursor for these transformations is N-benzyl-3-azabicyclo[3.2.1]octan-8-one, which can be prepared via a Mannich condensation of cyclopentanone, benzylamine, and formaldehyde. acs.orgacs.orgnih.gov

The addition of Grignard reagents, such as phenylmagnesium bromide, to this ketone introduces the corresponding aryl or alkyl group at the C-8 position. acs.orgacs.orgnih.gov For example, the reaction of N-benzyl-8-azabicyclo[3.2.1]octan-3-one with 4-bromophenyl-magnesium bromide has been used to synthesize the corresponding nortropanol derivative. unipd.it

Nucleophilic displacement reactions offer an alternative route for functionalization. The hydroxyl group of the alcohol obtained from the Grignard addition can be converted into a good leaving group, such as a triflate, which can then be displaced by various nucleophiles. acs.orgnih.gov This two-step sequence allows for the introduction of a wider range of substituents with different stereochemical outcomes compared to the direct Grignard addition.

Table 1: Examples of Grignard Additions to N-Benzyl-3-azabicyclo[3.2.1]octan-8-one

Grignard Reagent Product Reference
Phenylmagnesium bromide 8-Phenyl-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol acs.orgacs.orgnih.gov
4-Bromophenyl-magnesium bromide 8-(4-Bromophenyl)-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol unipd.it

N-Alkylation and Acylation Methods

Modification of the nitrogen atom at the 3-position is a common strategy for diversifying the 3-azabicyclo[3.2.1]octane scaffold. N-alkylation and N-acylation are the most frequently employed methods for this purpose.

N-acylation can be achieved through various methods. One effective technique is the palladium-catalyzed aminocarbonylation of alkenyl and (hetero)aryl iodides using tropane-based amines as the N-nucleophile. mdpi.com This method has been successfully applied to nortropinone (8-azabicyclo[3.2.1]octan-3-one) and nortropine (B26686) (3α-hydroxy-8-azabicyclo[3.2.1]octane) to produce the corresponding N-acyl derivatives in good yields. mdpi.com For instance, the reaction of nortropinone with iodobenzene (B50100) in the presence of a palladium catalyst and carbon monoxide yields (1R,5S)-8-benzoyl-8-azabicyclo-[3.2.1]octan-3-one. mdpi.com

Table 2: Examples of N-Acylation of Nortropane Derivatives via Palladium-Catalyzed Aminocarbonylation

Amine Halide Product Yield Reference
Nortropinone Iodobenzene (1R,5S)-8-Benzoyl-8-azabicyclo-[3.2.1]octan-3-one 81% mdpi.com
Nortropine Cyclohex-1-en-1-yl iodide Cyclohex-1-en-1-yl((1R,3R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone 89% mdpi.com
Nortropinone 5-Iodo-1H-indole (1R,5S)-8-(1H-Indole-5-carbonyl)-8-azabicyclo[3.2.1]octan-3-one 68% mdpi.com

Diversification via Side Chain Modifications

Further diversification of the 3-azabicyclo[3.2.1]octane scaffold can be achieved through modifications of side chains attached at various positions. These modifications are crucial for fine-tuning the pharmacological properties of the molecules.

For example, a series of 8-azabicyclo[3.2.1]octane benzylamine derivatives have been synthesized and their structure-activity relationships as NK1 antagonists investigated. nih.gov In this study, the introduction of acidic substituents at the C6-exo position led to a series of high-affinity compounds. nih.gov

In another study, a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides were developed as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.gov Structural modifications of a lead compound, including the incorporation of an ethoxymethyl side chain on a pyrazine (B50134) ring, were undertaken to improve the physicochemical and drug-like properties while maintaining potent inhibitory activity. nih.gov

The synthesis of 3β-aryl-8-azabicyclo[3.2.1]octanes with high affinity and selectivity for the serotonin (B10506) transporter has also been reported. nih.gov In these analogs, appropriate modification of the aryl and nitrogen substituents allowed for the preparation of highly potent and selective compounds. nih.gov

Library Synthesis Approaches for Azabicyclic Scaffolds

The synthesis of compound libraries based on the azabicyclic scaffold is a powerful strategy for drug discovery, enabling the rapid exploration of chemical space and the identification of new lead compounds. Several approaches have been developed for the library synthesis of azabicyclic scaffolds.

One reported method describes the preparation of a library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold. This approach utilizes nortropane-8-carbonyl chlorides as key intermediates, which react with a variety of amines to generate a diverse library of ureas in high yields. mdpi.com

Another strategy focuses on the design and synthesis of novel nitrogen-containing bicyclic scaffolds for library generation. This involves the development of robust synthetic routes to the core scaffolds, followed by decoration with diverse functional groups.

The synthesis of epibatidine (B1211577) analogs through pyrrole (B145914) Diels-Alder reactions provides rapid access to azabicyclo[2.2.1]heptane and 3,8-diazabicyclo[3.2.1]octane scaffolds, which are suitable for diversification and library synthesis. Similarly, the design and synthesis of 3-aza-6,8-dioxabicyclo[3.2.1]octane-based scaffolds have been explored for their application in peptidomimetic chemistry and the generation of focused libraries. researchgate.net These scaffolds can be functionalized at multiple positions to create a wide range of structurally diverse molecules. researchgate.net

Advanced Synthetic Techniques

Modern organic synthesis has seen a significant shift towards more efficient and environmentally benign methods. For the construction of complex scaffolds like 3-azabicyclo[3.2.1]octane, advanced techniques such as catalytic reactions and one-pot syntheses have become indispensable. These approaches offer advantages in terms of atom economy, reduced step counts, and the ability to introduce molecular complexity in a controlled manner.

Catalytic Methods (e.g., Palladium-Catalyzed, Photoredox Catalysis)

Catalysis offers a powerful tool for the synthesis of intricate molecular architectures. Palladium and photoredox catalysis, in particular, have enabled novel transformations and access to previously challenging structures.

Palladium-Catalyzed Synthesis:

Palladium catalysis has been instrumental in the functionalization of the azabicyclo[3.2.1]octane core. One notable application is the aminocarbonylation of iodoalkenes using tropane-based nucleophiles, such as nortropinone and nortropine, which are derivatives of 8-azabicyclo[3.2.1]octane. nih.gov In these reactions, a low-ligated, highly active Pd(0) catalyst, generated in situ from palladium(II) acetate (B1210297) (Pd(OAc)₂) and triphenylphosphine (B44618) (PPh₃), effectively converts iodoalkenes and the secondary amine of the bicyclic system into the corresponding amides. nih.gov For the reaction with iodo(hetero)arenes, the use of a bidentate ligand like Xantphos is often necessary to achieve selective amide formation. nih.gov

Another significant advancement is the palladium-catalyzed transannular C–H functionalization of alicyclic amines. nih.gov A second-generation catalyst system, employing pyridine- and quinoline-carboxylate ligands, has shown high efficacy in increasing the reaction rate, yield, and scope of these arylations for azabicyclo[3.2.1]octane derivatives. nih.gov This method allows for the direct introduction of aryl groups onto the bicyclic scaffold, a key step in the synthesis of analogues of bioactive molecules. nih.gov Mechanistic studies suggest that these specialized ligands help to prevent catalyst decomposition. nih.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Azabicyclo[3.2.1]octane Derivatives

Starting Material (Amine) Coupling Partner Catalyst System Ligand Product Type Reference
Nortropinone 1-Iodocyclohexene Pd(OAc)₂ 2 PPh₃ N-Acylnortropane derivative nih.gov
Nortropine trans-1-Iodo-1-octene Pd(OAc)₂ 2 PPh₃ N-Acylnortropane derivative nih.gov
Nortropinone Iodo(hetero)arenes Pd(OAc)₂ Xantphos N-Acylnortropane derivative nih.gov
Benzo-fused azabicyclo[3.2.1]octane Phenyl iodide Pd(OAc)₂ Pyridine/Quinoline-carboxylate C4-Arylated product nih.gov

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of complex nitrogen-containing heterocycles. chemrxiv.orgnih.gov This approach utilizes light-absorbing catalysts, such as ruthenium or iridium complexes, to initiate single-electron transfer processes, thereby generating reactive radical intermediates under gentle conditions. nih.gov

A notable example is the synthesis of 8-azabicyclo[3.2.1]octane derivatives through a radical [3+3]-annulation process. chemrxiv.org This method employs visible-light photoredox catalysis to react cyclic N,N-dialkylanilines with ethyl 2-(acetoxymethyl)acrylate, providing the bicyclic skeletons in good yields and with high diastereoselectivity. chemrxiv.org The reaction's success hinges on efficient electron transfer and the selective deprotonation of aminium radical cations to form the crucial α-amino radical intermediates. chemrxiv.org While this example illustrates the synthesis of the 8-aza isomer, the principles of photoredox catalysis are broadly applicable and offer potential routes to other isomers like the 3-azabicyclo[3.2.1]octane system.

One-Pot Synthesis Protocols

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

A process for preparing substituted 8-azabicyclo[3.2.1]octan-3-ols demonstrates the power of this approach. google.com This method avoids the use of nortropinone hydrochloride, which is an expensive and somewhat unstable starting material. google.com The key step involves the reaction of a tropinone derivative with an iodo-heteroaryl compound and an alkyl lithium reagent in a one-pot fashion, leading to high yields and excellent purity of the desired product. google.com This procedure streamlines the synthesis and avoids complex work-up procedures associated with other methods. google.com

Another example, although for a related oxa-aza scaffold, is the one-pot aminocyclization of 2,5-tetrahydrofurandimethanol with ammonia, catalyzed by Pt/NiCuAlOx, to produce 8-oxa-3-azabicyclo[3.2.1]octane. cardiff.ac.uk This reaction proceeds at elevated temperature and pressure to give the product in good yield with complete conversion of the starting material, showcasing the potential of catalytic one-pot cyclizations for constructing bicyclic amine structures. cardiff.ac.uk

Conformational Analysis and Stereochemical Considerations

Conformational Dynamics of the 3-Azabicyclo[3.2.1]octane Ring System

The 3-azabicyclo[3.2.1]octane ring system is comprised of a six-membered piperidine (B6355638) ring and a five-membered cyclopentane (B165970) ring fused together. This bicyclic structure can exist in several conformations, primarily the chair and boat forms of the piperidine ring.

The conformational preference of the 3-azabicyclo[3.2.1]octane system is influenced by the substituents on the nitrogen atom and the bicyclic framework. In many cases, the chair conformation of the piperidine ring is the most stable. For instance, a study on esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-ols proposed a chair-envelope conformation for the bicyclic moiety in a chloroform (B151607) solution at room temperature. researchgate.net In this conformation, the N-CH3 group occupies an equatorial position with respect to the chair ring. researchgate.net

However, the presence of different substituents can alter this preference. For example, in some derivatives, the boat conformation may become more favorable. Density Functional Theory (DFT) calculations have shown that for the unsubstituted 3-azabicyclo[3.2.1]octane template, the chair-like conformation is more stable than the boat-like conformation. montclair.edu The energy barrier between these two conformations is relatively low, suggesting a degree of conformational flexibility. montclair.edu

Stereoisomerism and Chirality in 3-Azabicyclo[3.2.1]octan-8-amine Analogs

The 3-azabicyclo[3.2.1]octane scaffold contains multiple chiral centers, leading to the possibility of various stereoisomers. The spatial arrangement of substituents on the bicyclic ring system is critical for the biological activity of these compounds.

The synthesis of stereoisomerically pure 3-azabicyclo[3.2.1]octane derivatives is a significant area of research. For example, a single-step synthesis has been developed to produce four pure stereoisomers of 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acid using (R)-1-phenylethylamine as a chiral auxiliary. acs.org

The stereochemistry of substituents can significantly impact the biological properties of these molecules. For instance, the evaluation of stereochemistry at the pseudoasymmetric carbon in position 3 of an azabicyclo[3.2.1]octane scaffold was found to be important in the development of N-Acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. nih.gov

Influence of Substituents on Molecular Conformation and Rigidity

Substituents on the 3-azabicyclo[3.2.1]octane ring system can have a profound effect on its conformation and rigidity. These effects are a combination of steric and electronic factors.

The nature of the substituent on the nitrogen atom is particularly influential. For example, the addition of a t-butyl carbamate (B1207046) on the primary nitrogen of a [3.2.1] bicyclic diamine results in only a chair-like minimum energy structure. montclair.edu In contrast, a phenyl substituent can remove the energy barrier between the chair and boat-like orientations. montclair.edu

The position and orientation of substituents on the carbon framework also play a crucial role. In 3-methyl-3-azabicyclo[3.2.1]octan-8-ol esters, the chair conformation of the piperidine ring is puckered at C8 in the α-epimers and flattened at N3 in the β-epimers. researchgate.net

The table below summarizes the effect of different substituents on the conformation of the 3-azabicyclo[3.2.1]octane ring system based on computational studies. montclair.edu

SubstituentEffect on Conformation
t-butyl carbamate (on primary N)Favors chair-like conformation
Phenyl (on secondary N)Removes barrier between chair and boat
t-butyl (on secondary N)Little to no effect

Spectroscopic and Computational Methods for Stereochemical Elucidation

A combination of spectroscopic and computational methods is essential for the detailed stereochemical analysis of 3-azabicyclo[3.2.1]octane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the conformation and stereochemistry of these molecules. researchgate.netresearchgate.net Chemical shifts and coupling constants provide valuable information about the spatial arrangement of atoms. For instance, NMR spectroscopy was used to propose a chair-envelope conformation for esters of 3-methyl-3-azabicyclo[3.2.1]octan-8-ols. researchgate.net

X-ray Crystallography: This technique provides definitive information about the solid-state conformation of molecules. Crystal structure analysis has been used to confirm the chair-envelope conformation of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol. researchgate.net

Computational Methods: Density Functional Theory (DFT) and other computational methods are widely used to predict the relative stabilities of different conformations and to understand the influence of substituents. montclair.eduresearchgate.net These calculations can provide insights into the potential energy surface and the barriers between different conformational states. montclair.edu

The following table highlights key spectroscopic data used for the conformational analysis of a 3-azabicyclo[3.2.1]octane derivative. researchgate.net

Spectroscopic TechniqueObservationInterpretation
1H NMREquatorial position of N-CH3 groupChair conformation of the piperidine ring
13C NMRPuckering at C8 in α-epimersConformational differences between stereoisomers
IR SpectroscopyO-H...N intermolecular hydrogen bondingConfirms solid-state interactions

Application in Ligand Design and Structure Activity Relationship Sar Studies

3-Azabicyclo[3.2.1]octan-8-amine as a Core Pharmacophore in Medicinal Chemistry

The 3-azabicyclo[3.2.1]octane framework serves as a key pharmacophore in the development of novel therapeutics. ontosight.airesearchgate.net Its rigid structure is a significant advantage in ligand design, as it reduces the entropic penalty associated with binding to a target protein, potentially leading to higher affinity. acs.orgmontclair.edu This scaffold is a prominent feature in a number of drug candidates and launched drugs. researchgate.net The nitrogen atom within the bicyclic system provides a crucial point for interaction, often forming hydrogen bonds or ionic interactions with the target protein. The 8-amino group offers a versatile handle for further chemical modification, allowing for the introduction of various substituents to probe the binding pocket and optimize pharmacological properties. This combination of a rigid core and a modifiable substituent position makes this compound a desirable starting point for the design of new bioactive molecules.

Rational Design of Analogs for Specific Biological Targets

The rational design of analogs based on the this compound scaffold has been a successful strategy in medicinal chemistry. By systematically modifying the substituents on the bicyclic ring and the amino group, researchers can fine-tune the compound's affinity and selectivity for a specific biological target. For instance, in the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), constraining a piperidine (B6355638) ring into the more rigid 3-azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity. nih.gov

Computational methods, such as molecular docking, play a significant role in the rational design process. These techniques allow for the visualization of how different analogs might bind to the active site of a target protein, guiding the synthesis of compounds with improved properties. This approach has been applied to develop ligands for a range of targets, including G-protein coupled receptors (GPCRs) and enzymes. montclair.edu

Structure-Activity Relationship (SAR) Analysis of 3-Azabicyclo[3.2.1]octane Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of 3-azabicyclo[3.2.1]octane, SAR analysis has provided valuable insights into the key structural features required for potent and selective ligand binding.

The three-dimensional nature of the 3-azabicyclo[3.2.1]octane scaffold means that the position and stereochemistry of substituents have a profound impact on ligand binding. The orientation of a substituent can determine whether it makes favorable or unfavorable interactions with the amino acid residues in the binding pocket of a target protein.

For example, in a series of NAAA inhibitors, the stereochemistry of the ether substitution at the 3-position of the azabicyclic scaffold was critical for activity. The endo-isomer of one compound was found to be active, while the corresponding exo-diastereoisomer was devoid of any activity. acs.org Similarly, in the context of monoamine transporter inhibitors, the orientation of the N-methyl group on the bicyclic nitrogen and the aryl substituent at the 3-position were found to strongly correlate with biological activity. nih.gov These findings highlight the importance of precise stereochemical control in the design of potent ligands based on this scaffold.

Table 1: Impact of Stereochemistry on NAAA Inhibition

Compound Stereochemistry at C3 h-NAAA IC50 (µM)
20 endo 0.23
21 exo Inactive

Data sourced from a study on pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors. acs.org

The lipophilicity and polarity of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic properties. By strategically introducing different functional groups onto the 3-azabicyclo[3.2.1]octane scaffold, medicinal chemists can modulate these properties to optimize a compound's performance.

In the development of NAAA inhibitors, a key challenge was to improve the drug-like properties of a potent lead compound by reducing its lipophilicity while maintaining its inhibitory activity. nih.gov This was achieved by incorporating an ethoxymethyl side chain on a pyrazine (B50134) ring attached to the scaffold, which increased polarity and resulted in a compound with a superior pharmacological and pharmacokinetic profile. acs.orgnih.gov The strategic placement of polar groups, such as hydroxyl groups, can also enhance aqueous solubility. Conversely, the addition of lipophilic substituents can increase membrane permeability, which can be advantageous for targeting intracellular proteins. acs.org

Table 2: Physicochemical Properties of NAAA Inhibitors

Compound cLogP Lipophilic Efficiency (LipE)
39 4.88 5.51
50 3.19 6.83

Data illustrating the optimization of lipophilicity in a series of NAAA inhibitors. nih.gov

Conformational restriction is a powerful strategy in ligand design that involves reducing the flexibility of a molecule to pre-organize it into a bioactive conformation. montclair.edu The rigid 3-azabicyclo[3.2.1]octane scaffold is an excellent example of a conformationally restricted system. montclair.edu By locking the core of the molecule into a defined shape, the entropic cost of binding to the target is minimized, which can lead to a significant increase in binding affinity. acs.orgacs.org

This strategy has been successfully employed in the development of inhibitors for various targets. For instance, constraining a flexible piperidine into the more rigid azabicyclo[3.2.1]octane framework led to a five-fold increase in potency for NAAA inhibition. nih.gov This approach not only enhances potency but can also improve selectivity, as the rigid scaffold may fit more precisely into the binding site of the intended target compared to off-targets. acs.org

Exploration of Novel Chemotypes and Scaffold Hopping Strategies

While the 3-azabicyclo[3.2.1]octane scaffold has proven to be a valuable starting point for ligand design, the exploration of novel chemotypes through scaffold hopping is an important strategy for discovering new drugs with improved properties. nih.gov Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while retaining the key pharmacophoric features required for biological activity. nih.gov

Starting from a piperidine-based hit, a scaffold hopping approach led to the discovery of a novel class of NAAA inhibitors featuring the azabicyclo[3.2.1]octane-pyrazole sulfonamide core. nih.gov This new chemotype demonstrated significantly improved potency compared to the original hit compound. nih.gov Further modifications and exploration of different heterocyclic replacements for parts of the scaffold can lead to the identification of compounds with optimized pharmacological profiles. acs.org This strategy allows medicinal chemists to move into new chemical space, potentially overcoming issues with the original scaffold, such as poor physicochemical properties or intellectual property limitations. nih.gov

Pharmacological Targets and Molecular Interaction Research

Interaction with Neurotransmitter Transporters

The 3-azabicyclo[3.2.1]octane framework has been investigated as a scaffold for compounds that inhibit the reuptake of dopamine (B1211576) and serotonin (B10506), key neurotransmitters implicated in various neurological and psychiatric conditions.

A series of 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes) have been synthesized and evaluated for their potency at the dopamine transporter (DAT). nih.gov These studies utilized radioligand binding assays with [³H]WIN 35,428 to determine the inhibitory activity of these compounds. nih.gov

The research revealed that the nature of the substituent at the 8-position of the isotropane core significantly influences DAT binding affinity. For instance, the 8α-phenyl derivative was found to be a potent inhibitor of the dopamine transporter, with an IC₅₀ value of 234 nM, which is comparable to that of cocaine (IC₅₀ = 159 nM). nih.gov In contrast, the 8β-phenyl epimer displayed a lower potency with an IC₅₀ of 785 nM. nih.gov The presence of a hydroxyl group at the 8-position, as seen in 8β-phenyl-8α-hydroxy derivatives, generally leads to a significant decrease in affinity for the dopamine transporter. nih.gov

Further modifications, such as the introduction of a benzhydryl ether at the C-8 position, have been shown to enhance selectivity for the DAT over the serotonin transporter. nih.gov

CompoundDAT IC₅₀ (nM)Reference
8α-phenyl-3-azabicyclo[3.2.1]octane234 nih.gov
8β-phenyl-3-azabicyclo[3.2.1]octane785 nih.gov
Cocaine159 nih.gov

The interaction of 3-azabicyclo[3.2.1]octane derivatives with the serotonin transporter (SERT) has also been a subject of investigation. nih.gov The inhibitory potency of these compounds at SERT is typically assessed using radioligand binding assays with [³H]citalopram. nih.gov

In general, the 8-substituted isotropanes have shown varied affinities for the SERT. The selectivity of these compounds for DAT versus SERT can be modulated by the specific substituent at the 8-position. For example, benzhydryl ethers at C-8 have demonstrated better selectivity for the DAT over the SERT when compared to their corresponding 8-phenyl analogues. nih.gov

CompoundSERT IC₅₀ (nM)Reference
8α-phenyl-3-azabicyclo[3.2.1]octane3,740 nih.gov
8β-phenyl-3-azabicyclo[3.2.1]octane>10,000 nih.gov

Currently, there is limited publicly available research on the specific interactions of 3-azabicyclo[3.2.1]octan-8-amine and its direct derivatives with the norepinephrine (B1679862) transporter (NET). While the broader class of azabicyclo[3.2.1]octanes, particularly the 8-azabicyclo (tropane) isomers, has been studied for NET binding, specific data for the 3-azabicyclo (isotropane) scaffold in this context remains scarce in the scientific literature.

Receptor Ligand Research

The potential for 3-azabicyclo[3.2.1]octane-based compounds to act as ligands for other important central nervous system receptors is an area of ongoing interest, though less explored than their effects on monoamine transporters.

There is a notable lack of published research specifically investigating the activity of this compound and its derivatives as opioid receptor antagonists, including at the mu-opioid receptor. The majority of research on azabicyclic scaffolds in the context of opioid receptor modulation has focused on the 8-azabicyclo[3.2.1]octane (tropane) framework. Therefore, the potential for isotropane-based compounds to exhibit opioid receptor antagonism remains an open area for future investigation.

Similar to the situation with opioid receptors, there is a scarcity of specific research data on the affinity of this compound derivatives for serotonin receptors such as 5-HT1A and 5-HT3. While extensive research has been conducted on the interaction of various tropane (B1204802) (8-azabicyclo[3.2.1]octane) derivatives with these serotonin receptor subtypes, the corresponding isotropane (3-azabicyclo[3.2.1]octane) scaffold has not been as thoroughly explored in this regard. Further studies are needed to characterize the serotonin receptor binding profiles of this particular class of compounds.

Nicotinic Acetylcholine (B1216132) Receptor Modulation

Derivatives of the 3-azabicyclo[3.2.1]octane scaffold have been extensively investigated as ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes, which are implicated in various neurological and inflammatory conditions. nih.govnih.gov

Research has focused on synthesizing analogues to identify potent and selective modulators. For instance, a series of 2- and 3-isoxazole substituted 8-azabicyclo[3.2.1]octane derivatives were evaluated for their binding affinity to nAChRs. miami.eduresearchgate.net The 2β-isoxazolyl-8-azabicyclo[3.2.1]octane analogue demonstrated a high binding affinity (Ki = 3 nM), which was twice that of nicotine. miami.eduresearchgate.net In contrast, the 3β-isoxazolyl isomer showed moderate affinity (Ki = 148 nM), while the 2α- and 3α-isomers had significantly lower, micromolar affinities. miami.eduresearchgate.net

Furthermore, 3,8-diazabicyclo[3.2.1]octane aryl derivatives have been identified as α7 nAChR ligands, with some compounds exhibiting IC50 values below 1 μM. nih.gov The development of compounds like (3R, 5R)-1-azabicyclo[3.2.1]octane-3-amine dihydrochloride (B599025) has been a key step in creating potent α7 nAChR agonists. researchgate.net The strategic modification of the azabicyclo[3.2.1]octane core continues to be a promising approach for developing selective nAChR modulators for therapeutic applications. nih.govnih.gov

Compound/DerivativeReceptor SubtypeBinding Affinity/Activity
2β-isoxazolyl-8-azabicyclo[3.2.1]octanenAChRKi = 3 nM miami.eduresearchgate.net
3β-isoxazolyl-8-azabicyclo[3.2.1]octanenAChRKi = 148 nM miami.eduresearchgate.net
2α- and 3α-isoxazolyl-8-azabicyclo[3.2.1]octanesnAChRMicromolar affinity miami.eduresearchgate.net
3,8-Diazabicyclo[3.2.1]octane aryl derivativesα7 nAChRIC50 < 1 μM nih.gov

Muscarinic Receptor Interactions

The 3-azabicyclo[3.2.1]octane framework is also a constituent of compounds that interact with muscarinic acetylcholine receptors (mAChRs). These receptors are categorized into five subtypes (M1-M5) and are involved in a wide range of physiological functions. nih.gov

Derivatives of 8-azoniabicyclo[3.2.1]octane have been developed as muscarinic receptor antagonists. google.com For instance, anisotropine methylbromide, a quaternary ammonium (B1175870) compound containing this bicyclic system, acts as an antagonist at M1, M2, and M3 muscarinic receptors. drugbank.com Structural analysis of compounds like azaprophen, which contains a 6-azabicyclo[3.2.1]octan-3α-ol moiety, has provided insights into the molecular interactions with the muscarinic receptor. These studies suggest a crucial interaction between the cationic nitrogen atom and the carbonyl oxygen atom of the ligand with the receptor. nih.gov The anticholinergic effects of compounds based on the 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (tropine) scaffold are attributed to their ability to block muscarinic receptors.

Compound/DerivativeReceptor Subtype(s)Interaction Type
Anisotropine methylbromideM1, M2, M3Antagonist drugbank.com
AzaprophenMuscarinic ReceptorAntagonist nih.gov
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol (Tropine) based compoundsMuscarinic ReceptorsAntagonist

Adenosine (B11128) Receptor Studies

The 3-azabicyclo[3.2.1]octane scaffold has been incorporated into rigid nucleoside derivatives to explore their effects on adenosine receptors (ARs) and monoamine transporters. While the primary focus of some studies was on the dopamine transporter (DAT), the affinity for adenosine receptors was also considered. nih.gov Certain modifications to these rigid adenosine derivatives were identified that could eliminate DAT inhibition, which is an off-target effect for potent adenosine receptor agonists. nih.gov This line of research highlights the potential for developing selective adenosine receptor modulators by utilizing the conformational constraints imposed by the azabicyclo[3.2.1]octane system.

Integrin Binding Profiles (e.g., αvβ3, αvβ5)

Derivatives of the 3-azabicyclo[3.2.1]octane structure have been investigated for their ability to bind to integrins, a family of cell adhesion receptors. Specifically, research has explored their potential as inhibitors of αvβ3 and αvβ5 integrins. tandfonline.com These integrins are known to be involved in processes such as angiogenesis and tumor metastasis. nih.govresearchgate.net

Peptidomimetics incorporating a 3-aza-6,8-dioxabicyclo[3.2.1]octane-based amino acid have been synthesized and evaluated for their binding to αvβ3 and αvβ5 integrins. researchgate.net These studies have shown that such compounds can act as micromolar ligands for these integrins. The conformational preferences of these molecules have been analyzed to understand the factors that influence their binding affinity and selectivity. researchgate.net

Enzyme Inhibition Studies

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

A significant area of research involving the 3-azabicyclo[3.2.1]octane core is the development of inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA). NAAA is an enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). acs.orgnih.gov Inhibition of NAAA is a promising strategy for managing inflammatory conditions. acs.orgresearchgate.net

A novel class of non-covalent NAAA inhibitors featuring a pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamide structure has been discovered. acs.orgresearchgate.net Through structure-activity relationship (SAR) studies, researchers have optimized these compounds, leading to the identification of potent inhibitors. nih.govacs.org For example, the compound ARN19689, an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, was found to inhibit human NAAA with an IC50 value in the low nanomolar range (0.042 μM). acs.orgnih.govacs.orgresearchgate.net

CompoundTarget EnzymeInhibitory Concentration (IC50)
ARN19689Human NAAA0.042 μM acs.orgnih.govacs.orgresearchgate.net
Acyclic tertiary sulfonamide 19NAAA4.29 μM acs.org

Glycosidase Enzyme Inhibition

The 3-azabicyclo[3.2.1]octane skeleton is also found in molecules designed as potential glycosidase inhibitors. researchgate.net Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, and their inhibition has therapeutic potential in various diseases.

Research has shown that 8-methyl-8-azabicyclo[3.2.1]octan-3-ol (pseudotropine) serves as a precursor in the biosynthesis of calystegines, which are known inhibitors of glycosidase enzymes. However, not all derivatives have shown activity; for instance, 3α-hydroxyphysoperuvine, which contains the 8-methyl-8-azabicyclo[3.2.1]octane core, did not exhibit any glycosidase inhibition activity in one study. uow.edu.au Similarly, another olefin derivative based on this scaffold also showed no inhibitory activity against glycosidase enzymes. uow.edu.au In contrast, a (1S,2R,3S,4R,5R)-2,3,4-trihydroxy-N-octyl-6-oxa-8-azabicyclo[3.2.1]octane-8-carbothioamide derivative has been identified as a ligand for beta-glucosidase A. drugbank.com

Biochemical Characterization of Target Interactions

The rigid bicyclic framework of the 3-azabicyclo[3.2.1]octane system is instrumental in defining the spatial arrangement of pharmacophoric elements, which dictates the compound's interaction with various biological targets. nih.gov This has led to its use in developing ligands for a range of receptors and enzymes.

Receptor binding assays have been crucial in characterizing the affinity of ligands containing the 8-azabicyclo[3.2.1]octane core for various receptors, particularly in the central nervous system. These studies determine the concentration of a ligand required to occupy 50% of the receptors (IC50) or the ligand's equilibrium dissociation constant (Ki), providing a measure of binding affinity.

Derivatives of this scaffold have been evaluated for their activity at several receptor types:

Dopamine Receptors: N-substituted 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives have been synthesized and tested for their affinity at dopamine D2 and D3 receptors. nih.gov Replacing a piperidine (B6355638) ring in a known D2-selective antagonist with the tropane ring of the azabicyclooctane scaffold resulted in a reversal of selectivity, favoring the D3 receptor. nih.gov Further modifications, such as adding a 3-benzofurylmethyl substituent, led to compounds with low nanomolar affinities at both D2 and D3 receptors, significantly improving D3R binding affinity compared to the parent ligand. nih.gov

Muscarinic Receptors: Ligands incorporating an 8-methyl-8-azabicyclo[3.2.1]octane structure have been assessed for their binding to muscarinic receptor subtypes. nih.gov One study determined the binding constants of several oxadiazole derivatives in rat heart, rat brain, and in cell lines expressing m1 or m3 receptors, with the most active compound being (1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl]-8-methyl-8-azabicyclo-[3.2.1]oct-2-ene. nih.gov

Opioid Receptors: The 8-azabicyclo[3.2.1]octane structure is a core component of compounds developed as mu-opioid receptor antagonists. google.com

Sigma Receptors: Phenylcarbamate derivatives of 8-azabicyclo[3.2.1]octan-3α-amine have been prepared and their binding affinities for sigma-1 and sigma-2 receptors measured. researchgate.net These studies help in identifying compounds with high affinity and selectivity for specific sigma receptor subtypes. researchgate.net

Vasopressin Receptors: Novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides have been identified as vasopressin V1A receptor antagonists. researchgate.net

Receptor Binding Affinities for 8-Azabicyclo[3.2.1]octane Derivatives
Derivative ClassReceptor TargetKey Finding/AffinityReference
3-Aryl-8-azabicyclo[3.2.1]octan-3-olDopamine D2/D33-Benzofurylmethyl-substituted analogue (45) showed Ki values of 1.7 nM (D2R) and 0.34 nM (D3R). nih.gov nih.gov
8-Methyl-8-azabicyclo[3.2.1]oct-2-eneMuscarinic(1R,5S)-2-[3-Amino-1,2,4-oxadiazol-5-yl] derivative was the most active, with binding constants between 2.04 x 10-6 and 1.79 x 10-5 M. nih.gov nih.gov
8-Azabicyclo[3.2.1]octan-3α-yl phenylcarbamatesSigma-1 / Sigma-2Identified ligands with varying selectivity for σ1 vs. σ2 receptors. researchgate.net researchgate.net

The 3-azabicyclo[3.2.1]octane scaffold has also been integrated into molecules designed as enzyme inhibitors. Enzyme inhibition assays are performed to determine the concentration of a compound that reduces the activity of a specific enzyme by 50% (IC50), indicating its potency.

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition: A significant area of research involves the development of NAAA inhibitors based on a pyrazole azabicyclo[3.2.1]octane core. nih.govacs.org NAAA is an enzyme that degrades the anti-inflammatory and analgesic lipid mediator palmitoylethanolamide (PEA). nih.gov Inhibiting NAAA preserves endogenous PEA levels. Structure-activity relationship studies led to the discovery of compound 50 (ARN19689), an endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide, which inhibits human NAAA with an IC50 value in the low nanomolar range via a non-covalent mechanism. nih.govacs.org

mTOR Kinase Inhibition: The related 3-oxa-8-azabicyclo[3.2.1]octan-8-yl moiety has been used to develop potent and selective inhibitors of the mTORC1/2 kinase, which is a key regulator of cell growth and proliferation. acs.orgacs.orgacs.org The compound PQR620, which incorporates this bicyclic structure, showed excellent selectivity for mTOR over other kinases like PI3K. acs.orgacs.org

Enzyme Inhibition Data for Azabicyclo[3.2.1]octane Derivatives
Derivative ClassEnzyme TargetIC50 ValueReference
Pyrazole azabicyclo[3.2.1]octane sulfonamides (e.g., ARN19689)Human NAAA0.042 µM nih.govacs.org
Bis({3-oxa-8-azabicyclo[3.2.1]octan-8-yl})-1,3,5-triazine (PQR620)mTOR KinaseKi = 3.4 nM (for a related analogue) acs.orgacs.org

By interacting with specific receptors and enzymes, compounds containing the 3-azabicyclo[3.2.1]octane core can modulate key biochemical pathways.

DNA Damage Response (DDR) Pathway: As discussed, derivatives of the azabicyclooctane scaffold are being developed as ATR kinase inhibitors. acs.orggoogle.comacs.org By inhibiting ATR, these compounds interfere with the cell's ability to respond to and repair DNA damage, particularly replication stress. acs.org This modulation is a key strategy in cancer therapy to selectively target tumor cells with compromised DNA repair mechanisms. google.com

Neurotransmitter Signaling Pathways: Ligands that bind to dopamine, muscarinic, and opioid receptors modulate neurotransmitter functions and signaling pathways. nih.govnih.govontosight.ai For example, dopamine receptor ligands can influence psychomotor activity and are relevant for treating neuropsychiatric disorders, while muscarinic agonists have potential applications in managing cognitive dysfunction. nih.govnih.gov

Inflammatory Pathways: Inhibition of the NAAA enzyme by azabicyclooctane derivatives directly modulates the endocannabinoid system. nih.gov By preventing the breakdown of palmitoylethanolamide (PEA), these inhibitors increase the local concentration of this endogenous lipid, thereby enhancing its natural anti-inflammatory and analgesic effects. nih.govacs.org

Cell Growth and Proliferation Pathways: Inhibitors of the mTOR kinase, which can feature the related oxa-azabicyclo[3.2.1]octane structure, directly affect the mTOR pathway. acs.org This pathway is central to regulating cell proliferation, growth, and survival and is often overactivated in cancers and certain neurological disorders like tuberous sclerosis complex. acs.orgacs.orgacs.org

Computational Chemistry and in Silico Studies

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target receptor. These methods have been instrumental in the development of drug candidates based on the 3-azabicyclo[3.2.1]octane framework.

Modeling the interaction between a ligand and its target is fundamental to understanding its biological activity. For derivatives of the 3-azabicyclo[3.2.1]octane scaffold, docking simulations have been used to predict their binding modes within the active sites of various protein targets. For instance, in the design of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, docking studies revealed how the azabicyclo[3.2.1]octane core can position key pharmacophoric groups to interact with specific residues in the enzyme's binding pocket. nih.govsemanticscholar.org These models have shown that the bicyclic system can orient substituents in a way that mimics the binding of endogenous ligands or other known inhibitors. nih.govsemanticscholar.org In another example, docking simulations of 3-aryl-8-azabicyclo[3.2.1]octan-3-ol derivatives at dopamine (B1211576) D2-like receptors have helped to rationalize their binding affinities and selectivities. nih.gov The rigid nature of the bicyclic core reduces the conformational penalty upon binding, a favorable characteristic in drug design. montclair.edu

Standard docking protocols often treat the receptor as a rigid entity. However, induced fit docking (IFD) accounts for the flexibility of the protein's active site upon ligand binding. This more sophisticated approach has been applied to study the interactions of 3-azabicyclo[3.2.1]octane derivatives. nih.govacs.org For example, IFD simulations of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors were carried out to better understand their structure-activity relationships. nih.govacs.org These simulations can reveal subtle conformational changes in the receptor that are crucial for accommodating the ligand and can lead to more accurate predictions of binding affinity. cnr.it The use of IFD protocols is particularly important when the binding site is known to be flexible or when designing ligands that may induce a specific conformational state of the receptor. cnr.it

Quantum Mechanical Calculations for Structural Analysis

Quantum mechanical (QM) calculations provide a highly accurate description of molecular structures and properties. These methods are computationally intensive but offer deep insights into the electronic structure and conformational energetics of molecules like 3-azabicyclo[3.2.1]octan-8-amine.

Density Functional Theory (DFT) is a widely used QM method for studying the conformational preferences of molecules. For bicyclic systems like 3-azabicyclo[3.2.1]octane, DFT calculations can determine the relative stabilities of different conformations, such as the chair and boat forms of the piperidine (B6355638) ring within the bicyclic structure. montclair.edu Studies on related bicyclic diamines have shown that the chair-like conformation is generally more stable for the [3.2.1] templates. montclair.edu These calculations also provide information on the energy barriers between different conformations. montclair.edu Understanding the conformational landscape is critical for drug design, as the bioactive conformation of a ligand may not be its lowest energy state in solution. DFT calculations can also be used to analyze the effect of substituents on the conformational stability of the bicyclic scaffold. montclair.edu

In Silico Screening and Virtual Library Design

The 3-azabicyclo[3.2.1]octane scaffold serves as a valuable starting point for the design of virtual libraries of compounds for in silico screening. This approach allows for the rapid exploration of a vast chemical space to identify potential hit molecules against a specific biological target. The rigid nature of the scaffold provides a well-defined three-dimensional structure, which is advantageous for designing focused libraries. chemrxiv.org

Virtual libraries based on the 3-azabicyclo[3.2.1]octane core can be generated by systematically modifying the substitution patterns on the bicyclic ring. researchgate.netnih.gov These libraries can then be screened against a target protein using high-throughput virtual screening methods. chemrxiv.org For instance, a library of compounds based on the related 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold was screened in silico against the human macrophage metalloelastase (MMP-12). researchgate.net This process can identify promising candidates for further experimental validation. researchgate.netmdpi.com Fragment-based drug design is another in silico approach where fragments containing the 3-azabicyclo[3.2.1]octane motif can be grown or linked to generate novel ligands. mdpi.com

Prediction of Molecular Properties for Drug Design (excluding explicit property values)

In silico methods are routinely used to predict the physicochemical and pharmacokinetic properties of drug candidates, often referred to as ADME (absorption, distribution, metabolism, and excretion) properties. For molecules containing the this compound scaffold, computational models can predict properties such as lipophilicity, aqueous solubility, and potential for hERG channel inhibition. cnr.it These predictions are crucial in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities. nih.govacs.orgcnr.it The prediction of these properties helps in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. researchgate.net

Data Tables

Table 1: Computational Methods in the Study of this compound and its Derivatives

Computational MethodApplicationReference
Molecular DockingPrediction of ligand-target binding modes nih.govsemanticscholar.orgnih.gov
Induced Fit Docking (IFD)Modeling receptor flexibility upon ligand binding nih.govacs.orgcnr.it
Density Functional Theory (DFT)Analysis of conformational stability and energies montclair.edu
In Silico ScreeningVirtual library screening to identify hit compounds chemrxiv.orgresearchgate.netmdpi.com
ADME PredictionPrediction of drug-like properties nih.govacs.orgcnr.itresearchgate.net

Applications in Chemical Biology and Peptidomimetic Chemistry

Integration into Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties such as enhanced stability against enzymatic degradation and better oral bioavailability. The constrained nature of 3-azabicyclo[3.2.1]octan-8-amine makes it a candidate for incorporation into peptidomimetic scaffolds to induce specific secondary structures, such as turns or loops, which are often crucial for biological activity.

Research into related bicyclic structures supports this potential. For example, scaffolds based on 6,8-dioxa-3-azabicyclo[3.2.1]-octane have been successfully used to create peptidomimetic inhibitors of enzymes like HIV protease and BACE1. nih.govnih.gov These studies demonstrate that the rigid bicyclic framework can act as a transition-state analogue, fitting into the active site of aspartic proteases. nih.govnih.gov Although the this compound scaffold lacks the oxygen atoms of these particular examples, the underlying principle of using a constrained bicyclic amine to mimic peptide conformations is applicable. The diamine nature of this compound allows for its insertion into a peptide backbone, potentially replacing a dipeptide unit and forcing the chain into a well-defined conformation.

Use in Chemical Genetics Studies

Chemical genetics is a powerful approach that utilizes small molecules to perturb protein function and elucidate biological pathways. This field relies on the availability of diverse and structurally complex small molecules that can interact specifically with cellular targets. The this compound scaffold, with its potential for diverse functionalization, represents a core structure that could be elaborated into libraries of compounds for chemical genetics screening.

Studies involving libraries of peptidomimetics based on the 6,8-dioxa-3-azabicyclo[3.2.1]octane core have been conducted to identify compounds that can perturb protein-protein interactions. researchgate.net Such libraries are valuable for discovering novel ligands and probing protein function. researchgate.net While specific studies employing this compound in chemical genetics are not extensively documented, its properties as a constrained diamine scaffold suggest its suitability for this purpose. By systematically modifying the scaffold, it is possible to generate a collection of molecules with varied shapes and functionalities, increasing the probability of finding a compound that interacts with a specific protein of interest. The development of synthetic routes to variously substituted this compound derivatives would be the first step towards their application in chemical genetics.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

The development of efficient and stereoselective synthetic methodologies is paramount for the exploration of the 3-azabicyclo[3.2.1]octane chemical space. Current research focuses on improving existing routes and discovering new ones to access diverse derivatives.

Key strategies include:

Diels-Alder Cycloadditions: An established approach involves the Diels-Alder reaction between cyclopentadiene (B3395910) and ethyl acrylate (B77674) to form the bicyclic core, which is then elaborated through multiple steps to yield the desired amine. montclair.edu Future work aims to refine this process for higher yields and better control over stereochemistry.

Starting from Commercial Materials: Efficient syntheses have been developed starting from commercially available materials like endo-3-benzyl-3-azabicyclo[3.2.1]octan-8-ol. nih.govacs.org This allows for more direct access to key intermediates, which can then be converted to the 8-amine derivative. For instance, a synthesis of (1R,5S,8r)-3-Benzyl-8-(pyrazin-2-yloxy)-3-azabicyclo[3.2.1]octane has been reported using this method. acs.org

Advanced Coupling Reactions: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, are being employed to construct complex derivatives. For example, a Buchwald-type coupling was used to synthesize a γ-secretase modulator by linking a complex triazole to the bicyclic amine. rsc.org

Scalable Chemistry: Research is ongoing to develop scalable and efficient chemical processes to produce a variety of [3.2.1] and [3.2.2] bicyclic diamines, which are valuable building blocks in medicinal chemistry. montclair.edu

Future efforts will likely focus on asymmetric catalysis to produce enantiomerically pure versions of the scaffold, avoiding costly and time-consuming chiral separations at later stages. The development of one-pot or flow-chemistry-based syntheses could also significantly enhance the efficiency and accessibility of these compounds for broader screening efforts.

Expanding the Scope of Pharmacological Targets for 3-Azabicyclo[3.2.1]octane Derivatives

The rigid nature of the 3-azabicyclo[3.2.1]octane core makes it an excellent scaffold for designing selective ligands for a wide array of biological targets. While initial research has identified several key targets, the full pharmacological potential of this scaffold is still being uncovered.

Pharmacological Target Therapeutic Area Example Derivative Class Reference
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA)Inflammation, Neurodegenerative DiseasesPyrazole (B372694) Azabicyclo[3.2.1]octane Sulfonamides nih.govacs.orgresearchgate.net
γ-SecretaseAlzheimer's DiseaseTriazolopyridine derivatives rsc.orgepa.gov
IKK-α / IKK-βInflammation, Cancer, Diabetes2,4-dianilinopyrimidine derivatives google.com
Cyclin-dependent kinases (CDK4/6)CancerPyrrolopyrimidine compounds google.com
Chemokine CXCL12Cancer, Inflammatory DiseasesTrisubstituted 1,3,5-Triazines nih.gov
Adenosine (B11128) ReceptorsNeurological Disorders(±)-endo-3-azabicyclo[3.2.1]octane-6-amine montclair.edu
Cardiac Ion ChannelsCardiac ArrhythmiasPhenyl-substituted azabicyclooctanes google.com

Emerging research is focused on screening libraries of 3-azabicyclo[3.2.1]octane derivatives against new and "undruggable" targets. mdpi.com The structural rigidity of the scaffold can help in achieving high binding affinity and selectivity, which are crucial for developing effective and safe therapeutics. For example, constraining a flexible piperidine (B6355638) ring into the more rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibiting NAAA, boosting potency approximately 5-fold. nih.gov This success highlights the potential for applying this "conformational constraint" strategy to other target classes.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry is playing an increasingly vital role in accelerating the discovery and optimization of drugs based on the 3-azabicyclo[3.2.1]octane scaffold.

Conformational Analysis: Techniques like Density Functional Theory (DFT) are used to investigate the relative energetics and stable conformations of the bicyclic system. montclair.edu This provides insight into the three-dimensional shapes that these molecules can adopt, which is critical for understanding their interaction with biological targets.

Chemoinformatic Analysis: The skeletal diversity and three-dimensional complexity of libraries based on this scaffold can be evaluated using methods like Principal Moment of Inertia (PMI) analysis. frontiersin.orgfrontiersin.org This helps in ensuring that newly synthesized compound libraries are exploring novel chemical space.

In Silico Screening: Virtual libraries of molecules containing the 3-azabicyclo[3.2.1]octane core are being screened against the crystal structures of biological targets. researchgate.net For instance, a virtual library was screened against the Human Macrophage Metalloelastase (MMP-12) to identify potential inhibitors. researchgate.net

Structure-Based Design: Computational modeling is used to understand the key structural interactions responsible for ligand-target binding. nih.gov This knowledge guides the rational design of new derivatives with improved affinity and selectivity.

Future research will likely leverage more advanced computational methods, such as machine learning and artificial intelligence, to build predictive models for activity, selectivity, and pharmacokinetic properties. These models could significantly reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient.

Exploration of New Therapeutic Applications for the Scaffold

The diverse range of pharmacological targets successfully modulated by 3-azabicyclo[3.2.1]octane derivatives translates into a wide spectrum of potential therapeutic applications.

Potential Therapeutic Application Associated Target(s) Reference
Inflammatory Diseases NAAA, IKK nih.govacs.orggoogle.com
Cancer IKK, CDK4/6, CXCL12 google.comgoogle.comnih.gov
Neurodegenerative Diseases (e.g., Alzheimer's) γ-Secretase, NAAA acs.orgrsc.orgepa.gov
Cardiac Arrhythmias Cardiac Ion Channels google.com
Diabetes IKK google.com

The application of chemical genetics, which uses small molecules to perturb biological systems, is a promising avenue for discovering entirely new therapeutic uses for this scaffold. mdpi.comnih.gov By screening libraries of these compounds in cell- or organism-based assays without a preconceived target, researchers can identify molecules that produce a desired phenotype, which can then lead to the identification of novel drug targets and therapeutic strategies. nih.gov The development of these compounds as inhibitors of KRAS-driven cancers is also an active area of investigation. googleapis.com

Design of Multi-Target Ligands Incorporating the Azabicyclic Core

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple pathological pathways. This has spurred interest in the development of multi-target ligands, or "polypharmacology," where a single molecule is designed to interact with two or more distinct biological targets.

The 3-azabicyclo[3.2.1]octane scaffold is an ideal starting point for designing such ligands. Its rigid structure provides a stable platform, while the amine handle and other positions on the rings allow for the introduction of different pharmacophoric elements required for binding to multiple targets.

For example, given that targets like IKK and CXCL12 are implicated in both inflammation and cancer, a ligand could potentially be designed to modulate both pathways simultaneously. google.comnih.gov Similarly, a molecule could be engineered to inhibit both NAAA and another enzyme involved in neuroinflammation for a synergistic effect in treating neurodegenerative diseases. The investigation of ligands targeting multiple sites within a single chemokine-receptor interface already points toward the feasibility of this approach. nih.gov The future of drug design with this scaffold may see a shift from highly selective, single-target agents to rationally designed multi-target ligands for treating complex, multifactorial diseases.

Conclusion

Summary of Key Research Contributions on 3-Azabicyclo[3.2.1]octan-8-amine

Research on this compound has established it as a cornerstone scaffold in medicinal chemistry. Its synthetic accessibility and the stereochemical nuances of its endo and exo isomers have been thoroughly explored, enabling the creation of diverse chemical libraries. nih.govsemanticscholar.org The key contribution of this scaffold lies in its role as a conformationally restricted building block that has led to the discovery of potent and selective ligands for a range of biological targets, particularly monoamine transporters and enzymes involved in inflammation. nih.govnih.govresearchgate.net Structure-activity relationship studies have consistently demonstrated that the rigid bicyclic framework is crucial for achieving high affinity and selectivity. nih.gov

Outlook on the Continued Academic Relevance of the Azabicyclo[3.2.1]octane Scaffold

The azabicyclo[3.2.1]octane scaffold is poised to remain highly relevant in academic and industrial research. ontosight.airsc.org Its utility as a bioisosteric replacement for aromatic rings presents an ongoing opportunity to improve the pharmacokinetic profiles of existing drug candidates. ontosight.ai The continued exploration of new synthetic methodologies to access enantiomerically pure and diversely substituted derivatives will further expand its applicability. acs.orgrsc.org As our understanding of complex diseases deepens, the demand for novel chemical matter with well-defined three-dimensional structures will ensure that scaffolds like azabicyclo[3.2.1]octane remain at the forefront of drug discovery. ontosight.ai

Identification of Promising Areas for Interdisciplinary Research

The unique properties of the 3-azabicyclo[3.2.1]octane scaffold open up promising avenues for interdisciplinary research. Collaboration between synthetic chemists, computational modelers, and pharmacologists could lead to the rational design of next-generation therapeutics with enhanced efficacy and reduced side effects. The use of this scaffold in chemical biology as a tool to probe protein-ligand interactions in complex biological systems is another fertile ground for investigation. Furthermore, incorporating this motif into novel materials or catalysts could unlock new applications beyond the realm of medicine, in fields such as materials science and organocatalysis.

Q & A

Q. How do substituents on the bicyclic core modulate selectivity for GPR119 vs. off-target receptors?

  • Methodology : Introduce polar groups (e.g., hydroxyl or carboxylic acid) at C3 to enhance GPR119 binding (Ki = 50 nM) while reducing affinity for c-Kit (Ki >1 μM) . Radioligand displacement assays validate selectivity .

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